Cetylbenzyldimethylammonium hydroxide

Description

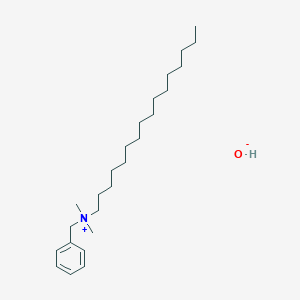

Cetylbenzyldimethylammonium hydroxide is a quaternary ammonium compound (QAC) with the chemical structure benzyl-hexadecyl-dimethylazanium hydroxide. Its molecular formula is C₂₅H₄₇NO, derived by replacing the chloride ion in cetylbenzyldimethylammonium chloride (CAS 122-18-9) with a hydroxide ion (OH⁻) . This compound features a long hydrophobic cetyl chain (C₁₆H₃₃), a benzyl group (C₆H₅CH₂), and two methyl groups attached to a central nitrogen atom. The hydroxide counterion enhances its solubility in polar solvents and increases its reactivity in alkaline environments.

Key properties include:

- Molecular weight: ~392.65 g/mol (approximated from the chloride form, 396.10 g/mol, adjusted for OH⁻ substitution).

- Applications: Primarily used as a surfactant, disinfectant, and phase-transfer catalyst. Its hydroxide form may also serve in conductive membranes for electrochemical applications due to high hydroxide ion mobility .

Properties

CAS No. |

54942-73-3 |

|---|---|

Molecular Formula |

C25H47NO |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;hydroxide |

InChI |

InChI=1S/C25H46N.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H2/q+1;/p-1 |

InChI Key |

LAUPTJWHHKNSCT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetylbenzyldimethylammonium hydroxide is typically synthesized through the quaternization of cetylamine with benzyl chloride, followed by the addition of dimethylamine. The reaction is carried out in a polar solvent such as acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cetylbenzyldimethylammonium hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines .

Scientific Research Applications

Cetylbenzyldimethylammonium hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: It serves as a surfactant in cell lysis buffers for DNA extraction.

Medicine: It is explored for its antimicrobial properties in pharmaceutical formulations.

Industry: It is utilized in the production of detergents and disinfectants .

Mechanism of Action

The mechanism of action of cetylbenzyldimethylammonium hydroxide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This is primarily due to its amphiphilic nature, which allows it to integrate into the membrane and destabilize it .

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share structural similarities but differ in alkyl chain lengths, substituents, and counterions, leading to variations in properties and applications. Below is a detailed comparison:

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Cetylbenzyldimethylammonium hydroxide | C₂₅H₄₇NO | ~392.65 | C₁₆ alkyl, benzyl, two methyl groups, OH⁻ |

| Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | 185.69 | Benzyl, three methyl groups, Cl⁻ |

| Hexadecyldimethylammonium chloride | C₁₈H₃₉ClN | 305.97 | C₁₆ alkyl, two methyl groups, Cl⁻ |

| Tributylmethylammonium hydroxide | C₁₃H₃₁NO | 217.40 | Three butyl groups, one methyl group, OH⁻ |

Structural Insights :

- Alkyl Chain Length : this compound’s C₁₆ chain provides stronger hydrophobic interactions compared to shorter-chain QACs like benzyltrimethylammonium chloride (C₁₀), enhancing its surfactant and antimicrobial efficacy .

- Counterion Effects : The hydroxide ion increases alkalinity and conductivity compared to chloride-based QACs, making it suitable for electrochemical membranes .

Thermal Stability and Decomposition

- Metal Hydroxides : Magnesium hydroxide (Mg(OH)₂) decomposes at 330°C, while aluminum hydroxide (Al(OH)₃) decomposes at 210°C . QAC hydroxides likely decompose at lower temperatures due to organic backbone instability.

- Chloride Analogs : Cetylbenzyldimethylammonium chloride (CAS 122-18-9) is stable under standard conditions but degrades at elevated temperatures (>200°C), releasing benzyl and alkyl fragments .

Functional Performance

- Antimicrobial Activity : Long-chain QACs like cetylbenzyldimethylammonium chloride exhibit superior bactericidal effects against Gram-positive bacteria compared to shorter-chain variants (e.g., benzyltrimethylammonium chloride) due to enhanced membrane disruption .

- Conductivity : Hydroxide-based QACs (e.g., this compound) show higher ionic conductivity in alkaline environments than chloride counterparts, critical for fuel cell membranes .

Industrial and Environmental Impact

- Biodegradability : Long-chain QACs like cetylbenzyldimethylammonium chloride persist longer in the environment than shorter-chain variants, raising ecological concerns .

Biological Activity

Cetylbenzyldimethylammonium hydroxide (CBDMH) is a quaternary ammonium compound (QAC) known for its broad-spectrum antimicrobial properties. This article explores its biological activity, including antimicrobial efficacy, potential health effects, and environmental impact, supported by data tables and case studies.

Chemical Structure and Properties

CBDMH is characterized by a long hydrophobic cetyl chain (C16) and a benzyl group attached to a dimethylammonium moiety. This structure contributes to its surfactant properties and enhances its ability to disrupt microbial cell membranes.

Antimicrobial Activity

CBDMH exhibits significant antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism primarily involves disrupting the lipid bilayer of microbial membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The effectiveness of CBDMH can be quantified through MIC and MBC values. A study reported the following MIC and MBC values for CBDMH against common pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.0 | 2.0 |

| Escherichia coli | 0.5 | 1.5 |

| Candida albicans | 2.0 | 4.0 |

These values indicate that CBDMH is effective at low concentrations, making it suitable for various applications in disinfectants and antiseptics .

Case Studies on Biological Activity

- Acne Treatment : A study investigated the use of CBDMH in nanoemulsion formulations for treating acne caused by Propionibacterium acnes. The results indicated that formulations containing CBDMH had significantly lower MIC values compared to traditional antibiotics, suggesting a promising alternative for acne treatment without contributing to antibiotic resistance .

- Respiratory Effects : A case series involving patients exposed to QACs, including CBDMH, reported respiratory symptoms such as asthma exacerbations. The study highlighted the need for caution in occupational settings where exposure levels might be significant .

- Environmental Impact : Research has shown that QACs like CBDMH can pose risks to aquatic ecosystems. For instance, acute toxicity studies on Daphnia magna revealed that CBDMH concentrations as low as 5.8 µg/L could lead to harmful effects on aquatic life . This raises concerns about the environmental persistence of QACs and their potential bioaccumulation.

Health Implications

While CBDMH is effective as an antimicrobial agent, it is also associated with certain health risks:

- Dermal Exposure : Prolonged skin contact can lead to irritation or allergic reactions.

- Respiratory Issues : Inhalation of aerosolized QACs may trigger asthma-like symptoms in sensitive individuals .

- Developmental Toxicity : Some studies suggest potential reproductive toxicity associated with high exposure levels .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing cetylbenzyldimethylammonium hydroxide with high yield and purity?

- Methodology : The compound can be synthesized via ion exchange or surfactant complex formation. For large-scale preparation, a common approach involves reacting cetylbenzyldimethylammonium chloride with potassium hydroxide in methanol, followed by purification via recrystallization or dialysis. Purity verification should include techniques such as IR spectroscopy (to confirm functional groups) and ion chromatography (to quantify residual chloride ions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in solution?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm molecular structure and surfactant aggregation behavior.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity and quantify impurities.

- Infrared (IR) Spectroscopy : Identify hydroxide and ammonium functional groups (e.g., O-H stretching at ~3200–3600 cm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention.

- Storage : Store in airtight containers at 2–30°C, away from acids and oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How does the concentration of this compound influence the structural properties of DNA-surfactant complexes, and how can these be quantitatively analyzed?

- Methodology : At higher concentrations, the surfactant induces coacervation in DNA, forming self-assembled films. Use Circular Dichroism (CD) to monitor DNA helical conformation (B-type vs. denatured states) and Thermogravimetric Analysis (TGA) to quantify water content (~4 molecules per DNA helix required for stability). Atomic Force Microscopy (AFM) can visualize film morphology .

Q. What methodologies can resolve contradictions in reported thermodynamic properties (e.g., enthalpy of dissolution) of quaternary ammonium hydroxides?

- Methodology :

- Calorimetric Replication : Perform isothermal titration calorimetry (ITC) under standardized conditions (e.g., 25°C, 100 kPa) to minimize environmental variability.

- Error Analysis : Account for impurities via mass spectrometry and adjust for solvent interactions (e.g., methanol vs. water) using activity coefficients. Cross-validate results with computational models (e.g., DFT calculations) .

Q. What role does this compound play in the bottom-up synthesis of layered double hydroxide (LDH) nanosheets, and how can intercalation efficiency be optimized?

- Methodology : The surfactant acts as a templating agent during LDH synthesis. Optimize intercalation by:

- Adjusting pH to 9–11 to stabilize hydroxide layers.

- Using solvent systems (e.g., formamide/water mixtures) to enhance surfactant-LDH interactions.

- Monitoring interlayer spacing via X-ray Diffraction (XRD) and surface charge via zeta potential measurements .

Q. How can researchers account for batch-to-batch variability in surfactant purity when designing experiments involving this compound?

- Methodology :

- Quality Control (QC) Protocols : Implement HPLC-MS to detect trace impurities (e.g., unreacted chloride).

- Standardization : Use internal standards (e.g., deuterated surfactants) for NMR quantification.

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.